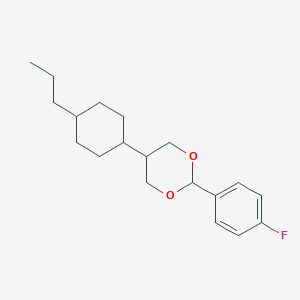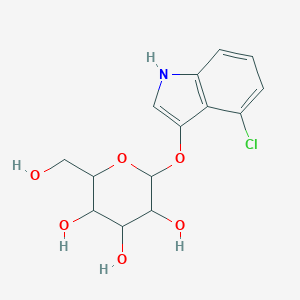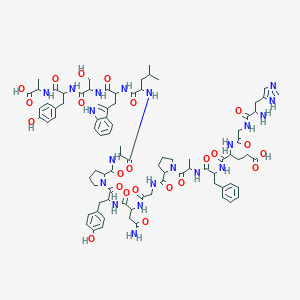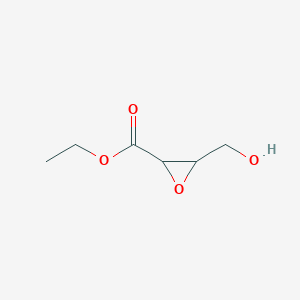
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C6H10O4 and is a colorless liquid that is soluble in water. This compound is widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
The mechanism of action of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is not well understood. However, it is believed that this compound reacts with various functional groups, including amines, alcohols, and thiols. This reaction results in the formation of stable adducts, which can be used in various applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) are not well studied. However, it is believed that this compound is relatively non-toxic and has low reactivity towards biological molecules. Therefore, it is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) has several advantages for use in laboratory experiments. It is a versatile building block that can be used in the synthesis of various compounds. Additionally, it is relatively non-toxic and has low reactivity towards biological molecules. However, this compound has some limitations, including its low solubility in organic solvents and its susceptibility to hydrolysis.
Zukünftige Richtungen
There are several future directions for the use of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) in scientific research. One of the potential applications is in the development of biodegradable polymers. This compound can be used as a building block for the synthesis of polymers that are environmentally friendly and have low toxicity. Additionally, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a promising candidate for the synthesis of novel compounds with improved efficacy and safety. Finally, this compound can be used in the development of new materials, such as coatings, adhesives, and composites. Its low reactivity towards biological molecules and its versatility make it a promising building block for the synthesis of new materials with unique properties.
Conclusion
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is a versatile and widely used compound in scientific research. Its unique chemical properties make it a promising candidate for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biodegradable polymers. Although its mechanism of action and physiological effects are not well understood, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is considered safe for use in laboratory experiments. Its advantages and limitations should be carefully considered when designing experiments. Finally, there are several future directions for the use of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) in scientific research, including the development of biodegradable polymers, new pharmaceuticals and agrochemicals, and new materials.
Synthesemethoden
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) can be synthesized using various methods. One of the most common methods is the reaction of glycidol with ethyl chloroformate in the presence of a base. This method results in the formation of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) with high yield and purity. Other methods include the reaction of glycidol with ethyl chloroacetate or ethyl chloroacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is widely used in scientific research. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biodegradable polymers. This compound is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is used in the synthesis of epoxy resins, which are used in the production of coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
139165-10-9 |
|---|---|
Produktname |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) |
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
ethyl 3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
JSWMMEAMKHHEDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
Kanonische SMILES |
CCOC(=O)C1C(O1)CO |
Synonyme |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



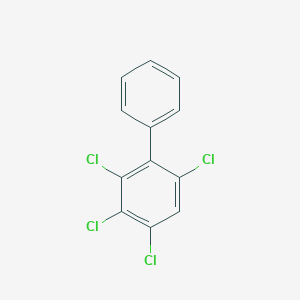
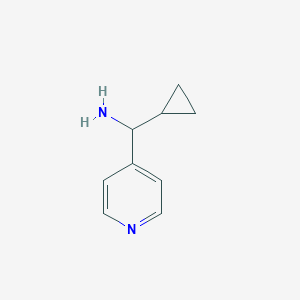
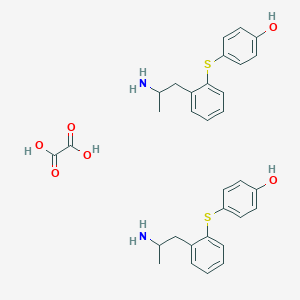
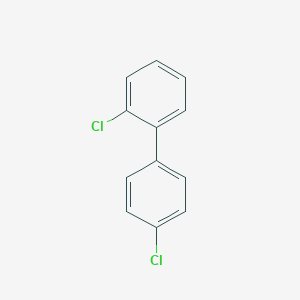
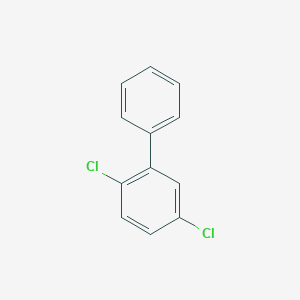
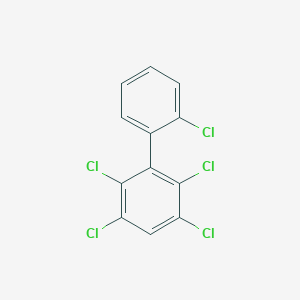
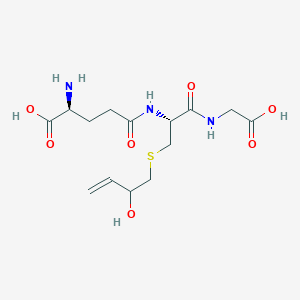
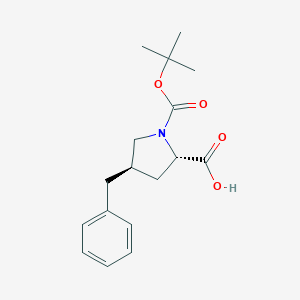
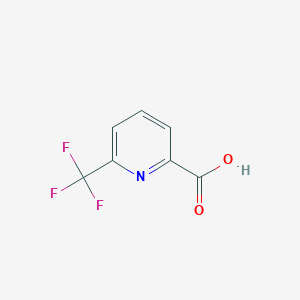
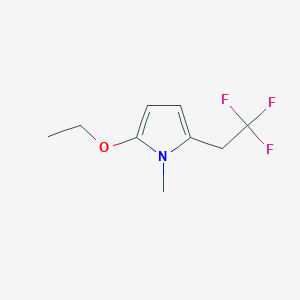
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
